TAK-676 free -

TAK-676 free

Catalog Number: EVT-15046990
CAS Number:
Molecular Formula: C21H22F2N8O10P2S2
Molecular Weight: 710.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of TAK-676 involves complex chemical processes typical of small-molecule drug development. While specific details regarding the synthetic route are proprietary, it generally includes the following steps:

  1. Chemical Design: The design phase focuses on optimizing the molecular structure to enhance its interaction with the stimulator of interferon genes pathway.
  2. Synthesis: The synthetic route likely involves multiple steps, including:
    • Formation of key intermediates through organic reactions such as coupling reactions.
    • Purification processes to isolate the final product.
  3. Characterization: Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure and purity of TAK-676.

These methods ensure that the compound is produced consistently with high purity and potency for clinical evaluation .

Molecular Structure Analysis

TAK-676's molecular structure has been optimized for its activity as a stimulator of interferon genes agonist. While specific structural data is not publicly disclosed, it typically features:

  • A core structure that facilitates binding to the stimulator of interferon genes protein.
  • Functional groups that enhance solubility and bioavailability.

The precise molecular formula and three-dimensional conformation are critical for its pharmacological activity, influencing how effectively it can activate immune pathways .

Chemical Reactions Analysis

TAK-676 undergoes several key chemical reactions upon administration:

  1. Activation of STING Pathway: Upon entering cells, TAK-676 binds to the stimulator of interferon genes protein, leading to its activation.
  2. Cyclic GMP-AMP Production: This activation results in the production of cyclic guanosine monophosphate-adenosine monophosphate, which further propagates signaling cascades.
  3. Cytokine Release: The resultant signaling promotes the release of proinflammatory cytokines, enhancing immune cell recruitment and activation.

These reactions are fundamental to its mechanism of action in enhancing antitumor immunity .

Mechanism of Action

TAK-676 functions primarily by activating the innate immune system through the following processes:

  1. STING Activation: The compound binds to stimulator of interferon genes, triggering a cascade that leads to the production of type I interferons.
  2. Cytokine Production: This activation promotes the secretion of various cytokines that stimulate immune cell proliferation, including:
    • Dendritic cells
    • Natural killer cells
    • T cells
  3. Tumor Microenvironment Modulation: By enhancing immune responses within the tumor microenvironment, TAK-676 helps overcome immunosuppression often seen in cancer patients.

This mechanism has shown promise in preclinical models, suggesting potential for durable antitumor responses .

Physical and Chemical Properties Analysis

The physical and chemical properties of TAK-676 include:

  • Formulation: It is available as a solution for injection, optimized for intravenous delivery.
  • Solubility: Designed for high solubility in biological fluids to facilitate effective dosing.
  • Stability: Stability studies ensure that TAK-676 maintains its efficacy over time under various storage conditions.

These properties are crucial for ensuring consistent therapeutic outcomes during clinical use .

Applications

TAK-676 is primarily being investigated for its applications in oncology, particularly in treating advanced solid tumors resistant to current therapies. Its ability to activate immune responses positions it as a potential candidate for combination therapies with existing treatments like checkpoint inhibitors or radiation therapy. Ongoing clinical trials aim to establish its safety profile and preliminary efficacy across various cancer types, including non-small cell lung cancer and triple-negative breast cancer .

The continued exploration of TAK-676 could pave the way for new therapeutic strategies in cancer treatment, especially for patients who have limited options due to tumor resistance mechanisms.

Molecular Mechanisms of STING Pathway Activation by TAK-676

Structural Basis of STING Agonism: Binding Dynamics and Conformational Changes

TAK-676 (dazostinag free base) is a synthetic small-molecule agonist designed for targeted activation of the STING (Stimulator of Interferon Genes) protein. Structurally characterized as a non-cyclic dinucleotide (non-CDN) agonist, it features a sulfonamide-linked benzimidazole core (chemical formula: C~21~H~22~F~2~N~8~O~10~P~2~S~2~; CAS: 2553413-86-6) [7]. This design confers enhanced plasma stability and tumor tissue penetration compared to natural CDNs (e.g., 2'3'-cGAMP) or early synthetic agonists like DMXAA [1] [6].

TAK-676 binds the STING dimer interface within the cyclic dinucleotide-binding domain (CBD), inducing a "closed" conformation. This binding triggers side-by-side stacking of STING dimers into higher-order oligomers (tetramers), a prerequisite for downstream signaling [5] [9]. Structural analyses reveal that TAK-676 engages key residues (e.g., R238, Y167, S162 in human R232 STING) through hydrogen bonding and hydrophobic interactions, stabilizing the activated state [1] [6]. Notably, its lipophilic properties facilitate membrane diffusion, enabling efficient cytosolic delivery without requiring transporters or permeabilization agents [1] [3].

Table 1: Key Structural Features of TAK-676 Enabling Systemic STING Activation

Structural PropertyFunctional ConsequenceSignificance
Sulfonamide-linked benzimidazole coreHigh-affinity binding to STING CBDInduces stable "closed" conformation and oligomerization
Fluorinated nucleotidesEnhanced resistance to serum nucleasesProlonged plasma half-life suitable for IV administration
Phosphothioate linkagesIncreased membrane permeabilityFacilitates cytosolic delivery without permeabilization agents
Optimized molecular weight (~710 Da)Improved tumor tissue penetrationHigher tumor exposure compared to plasma in preclinical models

Downstream Signaling Cascades: TBK1 Phosphorylation and IRF3 Activation

TAK-676 binding initiates a well-defined phosphorylation cascade within the STING pathway:

  • STING Oligomerization & Translocation: Within minutes of binding, TAK-676 induces STING oligomerization, triggering its translocation from the endoplasmic reticulum (ER) to the Golgi apparatus via the ER-Golgi Intermediate Compartment (ERGIC) [5] [9].
  • TBK1 Recruitment and Phosphorylation: Oligomerized STING recruits TANK-binding kinase 1 (TBK1) to the Golgi membrane. Autophosphorylation of TBK1 at Serine 172 (pS172-TBK1) occurs within 30-60 minutes post-stimulation, a critical step amplified by TAK-676 in a dose-dependent manner [1] [3].
  • IRF3 Phosphorylation and Dimerization: Phosphorylated TBK1 directly phosphorylates Interferon Regulatory Factor 3 (IRF3) at Serine 396 (pS396-IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus within 2-4 hours [1] [6].
  • Transcriptional Activation: Nuclear IRF3 dimers bind interferon-sensitive response elements (ISREs), driving transcription of Type I Interferons (IFN-α/β) and interferon-stimulated genes (ISGs) like CXCL10 and IRG1 [1] [10].

Preclinical studies in syngeneic murine tumor models demonstrate that intravenous TAK-676 induces robust, sustained IFN-β production (peaking at 6-12 hours post-dose) within the tumor microenvironment (TME). This cascade promotes dendritic cell (DC) maturation, natural killer (NK) cell activation, and CD8+ T-cell proliferation and infiltration, converting immunologically "cold" tumors to "hot" [1] [3] [6].

Table 2: Chronology of Key Downstream Signaling Events Triggered by TAK-676

Time Post-TAK-676Signaling EventKey ReadoutsFunctional Outcome
0-30 minSTING oligomerization & Golgi translocationSTING puncta formation (microscopy)Platform assembly for kinase recruitment
30-90 minTBK1 autophosphorylation (pS172)Western blot, phospho-specific flow cytometryActivation of IRF3 kinase
1-4 hoursIRF3 phosphorylation (pS396) & nuclear translocationImmunofluorescence, EMSATranscriptional initiation
4-12 hoursIFN-β, CXCL10 mRNA/protein productionqRT-PCR, ELISAImmune cell recruitment & activation
12-24 hoursISG expression (e.g., IRG1, PD-L1)RNA sequencing, flow cytometryTME remodeling & antigen presentation

Differential Activation Across STING Polymorphisms (R232, HAQ, AQ Variants)

Human TMEM173 (STING) exhibits significant genetic heterogeneity impacting TAK-676 responsiveness. The three major variants and their functional implications are:

  • R232 (Wild-type): The most prevalent allele globally (dominant in Europeans). TAK-676 demonstrates high-potency activation in R232/R232 cells (EC~50~ = 0.068 nM in reporter assays), inducing robust IFN-I and cytokine production [1] [8].
  • HAQ (R71H-G230A-R293Q): The second most common allele (prevalent in ~20.4% of the global population, rising to ~30% in East Asians). This variant exhibits severely impaired function due to:
  • Markedly reduced STING protein expression (HAQ/HAQ cells express <10% protein vs. R232/R232) [4] [8] [10].
  • Altered conformation in the CBD (G230A substitution distorts the "lid" region clamping onto ligands) [2] [10].
  • Impaired responses to TAK-676, bacterial CDNs, and cytosolic DNA, evidenced by diminished IFN-β and CXCL10 production in human HAQ/HAQ primary cells (e.g., monocytes, macrophages) [4] [10].
  • AQ (G230A-R293Q) and H232 (R232H):
  • AQ: Retains partial function compared to HAQ, primarily due to the absence of the R71H mutation. The G230A substitution still compromises CDN binding affinity and kinetics [2] [8].
  • H232 (R232H): Shows selective impairment, responding robustly to TAK-676 and endogenous 2'3'-cGAMP but exhibiting defective responses to bacterial CDNs (e.g., c-di-GMP) [2] [8] [10].

The hyporesponsiveness of the HAQ variant has significant clinical implications. HAQ carriers exhibit impaired cGAS-STING-dependent antibacterial immunity (e.g., against Legionella pneumophila), and HAQ allele frequency is increased in Legionnaires' disease patients versus healthy controls [10]. This suggests TAK-676 efficacy may vary significantly across patient populations based on TMEM173 genotype.

Table 3: Comparative Response of Major Human STING Variants to TAK-676

STING VariantPopulation FrequencyTAK-676 Binding AffinityDownstream Signaling Efficiency (IFN-β)Key Molecular Defect
R232 (WT)~45% Europeans (most common)High (nM range)++++ (Robust activation)None
HAQ (R71H-G230A-R293Q)~20.4% Global (~16% East Asians homozygous)Severely Reduced+ (Markedly impaired)Low protein expression; Altered CBD conformation (G230A)
AQ (G230A-R293Q)~5.2% GlobalModerately Reduced++ (Partially impaired)Altered CBD conformation (G230A)
H232 (R232H)~13.7% GlobalNear WT levels+++ (Intact for TAK-676/cGAMP)Defective bacterial CDN sensing

Properties

Product Name

TAK-676 free

IUPAC Name

7-[(1R,6R,8R,9R,10R,15R,17R,18R)-8-(6-aminopurin-9-yl)-9-fluoro-12,18-dihydroxy-3-oxo-3-sulfanyl-12-sulfanylidene-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.2.1.06,10]octadecan-17-yl]-5-fluoro-3H-pyrrolo[2,3-d]pyrimidin-4-one

Molecular Formula

C21H22F2N8O10P2S2

Molecular Weight

710.5 g/mol

InChI

InChI=1S/C21H22F2N8O10P2S2/c22-7-1-30(17-10(7)19(33)28-5-26-17)21-15-13(32)8(38-21)2-36-42(34,44)40-14-9(3-37-43(35,45)41-15)39-20(11(14)23)31-6-29-12-16(24)25-4-27-18(12)31/h1,4-6,8-9,11,13-15,20-21,32H,2-3H2,(H,34,44)(H,35,45)(H2,24,25,27)(H,26,28,33)/t8-,9-,11-,13-,14-,15-,20-,21-,42?,43?/m1/s1

InChI Key

SIIGKCBSQKWSLM-MRPAKQHUSA-N

Canonical SMILES

C1C2C(C(C(O2)N3C=C(C4=C3N=CNC4=O)F)OP(=O)(OCC5C(C(C(O5)N6C=NC7=C(N=CN=C76)N)F)OP(=S)(O1)O)S)O

Isomeric SMILES

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=C(C4=C3N=CNC4=O)F)OP(=O)(OC[C@@H]5[C@H]([C@H]([C@@H](O5)N6C=NC7=C(N=CN=C76)N)F)OP(=S)(O1)O)S)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.